

# Fezagepras Sodium: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The clinical development of **Fezagepras sodium** (PBI-4050) was discontinued. This document summarizes publicly available information and is intended for scientific and research purposes only.

#### Introduction

**Fezagepras sodium**, also known as Setogepram or PBI-4050, is an orally active small molecule that was under investigation for the treatment of fibrotic diseases, including idiopathic pulmonary fibrosis (IPF). It exhibits a novel dual mechanism of action, functioning as an agonist for the G protein-coupled receptor 40 (GPR40) and as an antagonist or inverse agonist for GPR84.[1] This unique pharmacological profile confers upon it anti-fibrotic, anti-inflammatory, and anti-proliferative properties. Despite promising preclinical and early clinical findings, its development was halted due to unfavorable pharmacokinetic properties observed at higher doses. This guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for **Fezagepras sodium**.

#### **Pharmacokinetics**

Detailed quantitative pharmacokinetic data for **Fezagepras sodium** in preclinical species and humans are not extensively available in the public domain. The information presented here is a synthesis of qualitative descriptions from clinical trial reports and preclinical studies.



#### **Preclinical Pharmacokinetics**

Systematic preclinical pharmacokinetic studies in species such as rats and dogs, which are standard in drug development, have not been published in detail. Such studies would typically characterize the absorption, distribution, metabolism, and excretion (ADME) profile of the drug, providing key parameters like Cmax, Tmax, AUC, bioavailability, and half-life. The absence of this data in publicly accessible literature limits a thorough quantitative assessment of its preclinical pharmacokinetics.

### **Clinical Pharmacokinetics**

Human pharmacokinetic data is primarily derived from a Phase 2 clinical trial in patients with idiopathic pulmonary fibrosis (IPF) and a subsequent Phase 1 trial in healthy volunteers.

Table 1: Summary of Clinical Pharmacokinetic Properties of Fezagepras Sodium



| Parameter                           | Finding                                                                                                                                                                                                                                      | Source |
|-------------------------------------|----------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------------|--------|
| Dosing                              | 800 mg once daily,<br>administered orally as four 200<br>mg capsules.[2] Higher doses<br>of 1200 mg to 2400 mg daily<br>were evaluated in a later<br>Phase 1 trial.[2]                                                                       | [2]    |
| Absorption                          | Orally active.[1] Co-<br>administration with the anti-<br>fibrotic drug pirfenidone<br>resulted in reduced absorption.<br>[2]                                                                                                                | [1][2] |
| Maximum Plasma Concentration (Cmax) | Lower Cmax observed when co-administered with pirfenidone.[2]                                                                                                                                                                                | [2]    |
| Metabolism                          | Faster metabolism (shorter half-life) when co-administered with pirfenidone, suggesting a drug-drug interaction.[2]                                                                                                                          | [2]    |
| Drug-Drug Interactions              | - Nintedanib: Pharmacokinetic profile was similar when administered alone or in combination with nintedanib.[2] - Pirfenidone: Coadministration resulted in a reduced absorption rate, lower Cmax, and a shorter half-life of Fezagepras.[2] | [2]    |
| Reason for Discontinuation          | Interim pharmacokinetic data from a Phase 1 multiple ascending dose trial in healthy volunteers led to the discontinuation of its development.[2] A Phase 1a                                                                                 | [2][3] |



trial also indicated it was significantly inferior to Sodium Phenylbutyrate as a nitrogen scavenger.[3]

## **Pharmacodynamics**

**Fezagepras sodium**'s pharmacodynamic effects are centered on its modulation of GPR40 and GPR84, which play roles in fibrosis and inflammation.

#### **Mechanism of Action**

Fezagepras sodium acts as a dual modulator:

- GPR40 Agonist: GPR40 activation is considered protective against fibrosis.
- GPR84 Antagonist/Inverse Agonist: GPR84 activity is implicated as being deleterious in fibrotic processes.

This dual activity on "master switches" of fibrosis pathways leads to downstream anti-fibrotic effects.[4]





Click to download full resolution via product page

Caption: Dual modulation of GPR40 and GPR84 by Fezagepras sodium.

#### **In Vitro Effects**

Fezagepras has demonstrated significant effects on key cellular players in fibrosis, particularly hepatic stellate cells (HSCs).

Table 2: Summary of In Vitro Pharmacodynamic Effects



| Cell Type                                 | Treatment                                     | Effect                                                                                            | Concentration | Source |
|-------------------------------------------|-----------------------------------------------|---------------------------------------------------------------------------------------------------|---------------|--------|
| Human Hepatic<br>Stellate Cells<br>(HSCs) | TGF-β (10<br>ng/mL) +<br>Fezagepras<br>sodium | Inhibition of TGF-<br>β-activated<br>proliferation.                                               | 500 μΜ        | [1]    |
| Human Hepatic<br>Stellate Cells<br>(HSCs) | Fezagepras<br>sodium                          | Dose-dependent cell cycle arrest at the G0/G1 phase.                                              | 250 or 500 μM | [1]    |
| Human Hepatic<br>Stellate Cells<br>(HSCs) | Fezagepras<br>sodium                          | Reduction of intracellular ATP levels, activation of the LKB1/AMPK pathway, and blockade of mTOR. | Not specified | [4]    |

The signaling pathway implicated in the anti-fibrotic action of Fezagepras in HSCs involves the modulation of cellular energy status, leading to the inhibition of pro-fibrotic signaling.





Click to download full resolution via product page



#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

- 1. medchemexpress.com [medchemexpress.com]
- 2. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 3. A pivotal phase 3 study of PBI-4050 to treat mild-to-moderate idiopathic pulmonary fibrosis (IPF) - AdisInsight [adisinsight.springer.com]
- 4. PBI-4050 Reduces Stellate Cell Activation and Liver Fibrosis through Modulation of Intracellular ATP Levels and the Liver Kinase B1/AMP-Activated Protein Kinase/Mammalian Target of Rapamycin Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Fezagepras Sodium: A Technical Whitepaper on its Pharmacokinetics and Pharmacodynamics]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15608665#pharmacokinetics-and-pharmacodynamics-of-fezagepras-sodium]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com